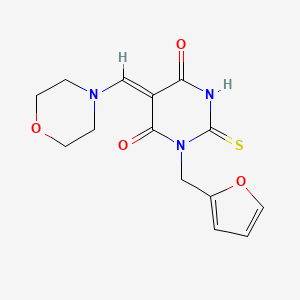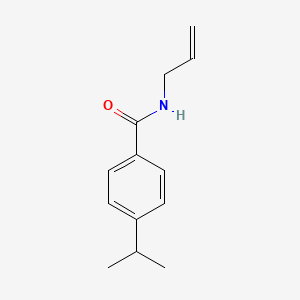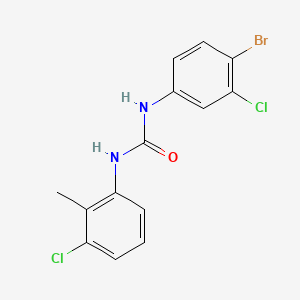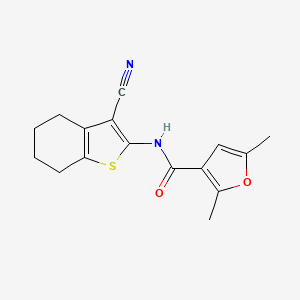![molecular formula C16H16F3NOS B4670138 5-(2-thienyl)-N-[4-(trifluoromethyl)phenyl]pentanamide](/img/structure/B4670138.png)
5-(2-thienyl)-N-[4-(trifluoromethyl)phenyl]pentanamide
Vue d'ensemble
Description
5-(2-thienyl)-N-[4-(trifluoromethyl)phenyl]pentanamide, also known as Compound A, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound is a member of the amide class of organic compounds, which are known for their diverse range of biological activities.
Mécanisme D'action
The mechanism of action of 5-(2-thienyl)-N-[4-(trifluoromethyl)phenyl]pentanamide A involves its selective inhibition of the enzyme IKKβ, which is a key regulator of the NF-κB signaling pathway. This pathway is involved in the production of pro-inflammatory cytokines, and its dysregulation has been implicated in the development of various inflammatory diseases. By selectively inhibiting IKKβ, 5-(2-thienyl)-N-[4-(trifluoromethyl)phenyl]pentanamide A has been shown to reduce the production of pro-inflammatory cytokines, thereby potentially providing a therapeutic benefit in the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
5-(2-thienyl)-N-[4-(trifluoromethyl)phenyl]pentanamide A has been shown to have a number of biochemical and physiological effects in various in vitro and in vivo models. Specifically, it has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to various inflammatory stimuli. Additionally, it has been shown to reduce the activation of NF-κB, a key regulator of the inflammatory response. These effects have been observed in various cell types, including macrophages and dendritic cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(2-thienyl)-N-[4-(trifluoromethyl)phenyl]pentanamide A as a research tool is its selectivity for IKKβ, which allows for the specific investigation of the NF-κB signaling pathway. Additionally, its synthetic nature allows for the production of large quantities of the compound, which is important for conducting experiments in vitro and in vivo. However, one limitation of 5-(2-thienyl)-N-[4-(trifluoromethyl)phenyl]pentanamide A is its potential for off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are a number of potential future directions for the study of 5-(2-thienyl)-N-[4-(trifluoromethyl)phenyl]pentanamide A. One area of interest is the investigation of its potential therapeutic use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-(2-thienyl)-N-[4-(trifluoromethyl)phenyl]pentanamide A, as well as its potential off-target effects. Finally, the development of new synthetic methods for the production of 5-(2-thienyl)-N-[4-(trifluoromethyl)phenyl]pentanamide A and related compounds may further expand its potential use as a research tool.
Applications De Recherche Scientifique
5-(2-thienyl)-N-[4-(trifluoromethyl)phenyl]pentanamide A has been studied for its potential use in various scientific research applications, including as a tool for investigating the role of specific biochemical pathways in disease states. Specifically, 5-(2-thienyl)-N-[4-(trifluoromethyl)phenyl]pentanamide A has been shown to selectively inhibit the activity of a key enzyme involved in the production of pro-inflammatory cytokines, which are known to play a role in the development of various inflammatory diseases.
Propriétés
IUPAC Name |
5-thiophen-2-yl-N-[4-(trifluoromethyl)phenyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NOS/c17-16(18,19)12-7-9-13(10-8-12)20-15(21)6-2-1-4-14-5-3-11-22-14/h3,5,7-11H,1-2,4,6H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNPFNOBOMBUES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCCCC(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(3-isopropoxypropyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4670055.png)
![3-({[3-(isopropoxycarbonyl)-4-(3-methylphenyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4670060.png)

![1-ethyl-4-{[{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B4670066.png)
![4-butoxy-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide](/img/structure/B4670070.png)
![N-allyl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4670082.png)
![N-benzyl-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B4670083.png)
![methyl 4-{[(4-nitrophenyl)sulfonyl]amino}butanoate](/img/structure/B4670086.png)
![[1-(2,5-difluorobenzyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B4670094.png)

![methyl 2-{[3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyanoacryloyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4670111.png)


![5-({3-[(cyclopropylamino)carbonyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4670133.png)